Nanomolar CrtN Inhibition: 4.90 nM IC50 Represents a >500-Fold Potency Gain Over Clemizole
4-Chloro-2-(2-thienylethyl)benzoic acid inhibits CrtN (dehydrosqualene desaturase), a key enzyme in staphyloxanthin biosynthesis, with an IC50 of 4.90 nM in Staphylococcus aureus Newman [1]. In contrast, the FDA-approved antihistamine clemizole, a known CrtN inhibitor, exhibits an IC50 of 2.57 μM (2570 nM) in the same enzymatic context [2]. This corresponds to a >500-fold improvement in potency.
| Evidence Dimension | Inhibition of CrtN enzyme activity |
|---|---|
| Target Compound Data | IC50 = 4.90 nM |
| Comparator Or Baseline | Clemizole: IC50 = 2.57 μM (2570 nM) |
| Quantified Difference | 524-fold lower IC50 (higher potency) for 4-chloro-2-(2-thienylethyl)benzoic acid |
| Conditions | Staphylococcus aureus Newman strain; pigment inhibition assay after 48 h; spectrophotometric detection |
Why This Matters
This nanomolar potency positions the compound as a superior tool for studying CrtN-mediated virulence in S. aureus, enabling more robust target engagement at lower concentrations than established reference compounds.
- [1] BindingDB. (n.d.). BDBM50247173 (CHEMBL4100870). Retrieved from https://bindingdb.org/ View Source
- [2] Yu, H., et al. (2026). Clemizole inhibits CrtN-driven staphyloxanthin biosynthesis in Staphylococcus aureus to enhance host immune clearance. Communications Biology. DOI: 10.1038/s42003-026-09731-7. View Source
